1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-cyanoethyl)pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h1,3,5H,2,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTCKMNBOXKHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N Functionalized Pyrrole Carboxamide Systems
Direct Synthesis Strategies of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide
Direct, one-pot syntheses that install both the N-substituent and the C2-carboxamide on a pyrrole (B145914) ring in a single transformation are highly sought after for their efficiency. While one-pot methods for producing various pyrrole-2-carboxylates and -carboxamides from precursors like chalcones and glycine (B1666218) derivatives have been developed nih.govresearchgate.net, a specific, documented direct synthesis for this compound is not prominently featured in the literature.
Theoretically, a direct approach could involve the simultaneous reaction of pyrrole with a cyanoethylating agent and a reagent that delivers the carboxamide functionality at the C2 position. However, the differing reactivity of the N-H bond and the C2-H bond on the pyrrole ring makes chemoselectivity in such a one-pot reaction a significant challenge.
Precursor Synthesis and Functionalization Routes
A more common and controlled approach to synthesizing this compound involves a stepwise sequence. This route relies on the initial synthesis of key intermediates, such as pyrrole-2-carboxylic acid or its esters, followed by sequential N-alkylation and conversion to the final carboxamide.
The pyrrole-2-carboxylic acid or ester moiety is a foundational precursor. Several reliable methods exist for its synthesis.
The Knorr Pyrrole Synthesis : This classic method involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org By selecting appropriate starting materials, this reaction can yield highly substituted pyrroles, including those with a carboxylate group at the 2-position. For instance, reacting ethyl 2-aminoacetoacetate with a suitable dicarbonyl compound can produce ethyl pyrrole-2-carboxylate derivatives. wikipedia.org
Carboxylation of Pyrrole : Pyrrole can be directly carboxylated to form pyrrole-2-carboxylic acid. One reported method involves the reaction of pyrrole with potassium carbonate (K2CO3) and carbon dioxide under pressure, achieving a yield of 63%. researchgate.net
Vilsmeier-Haack Formylation and Oxidation : A common route to pyrrole-2-carboxylic acid involves the formylation of pyrrole at the 2-position using the Vilsmeier-Haack reaction (POCl3, DMF) to produce pyrrole-2-carboxaldehyde. orgsyn.org The resulting aldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
Reaction with Carbon Tetrachloride and Alcohols : Researchers have developed a method to synthesize alkyl 1H-pyrrole-2-carboxylates in high yields by reacting 1H-pyrrole with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst. researchgate.net
Table 1: Selected Methods for Pyrrole-2-Carboxylic Acid/Ester Synthesis
| Method | Key Reagents | Product | Typical Yield | Reference |
|---|---|---|---|---|
| Carboxylation | Pyrrole, K₂CO₃, CO₂ | Pyrrole-2-carboxylic acid | 63% | researchgate.net |
| Vilsmeier-Haack & Oxidation | 1. Pyrrole, POCl₃, DMF 2. Oxidizing Agent | Pyrrole-2-carboxylic acid | High | orgsyn.org |
| Iron-Catalyzed Reaction | Pyrrole, CCl₄, Alcohol, Fe Catalyst | Alkyl pyrrole-2-carboxylate | Quantitative | researchgate.net |
The introduction of the 2-cyanoethyl group onto the nitrogen atom of the pyrrole ring is typically achieved via a Michael addition reaction.
The NH proton of the pyrrole ring is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base like sodium hydride (NaH) or butyllithium (B86547) to generate the nucleophilic pyrrolide anion. wikipedia.org This anion readily attacks the electrophilic β-carbon of acrylonitrile (B1666552). The reaction is a standard and efficient method for N-functionalization. This N-alkylation can be performed on the pyrrole-2-carboxylate intermediate prepared in the previous step. The presence of the electron-withdrawing ester group at the C2 position increases the acidity of the N-H proton, facilitating its deprotonation. organic-chemistry.org
The general reaction is as follows:
Deprotonation of the pyrrole N-H with a suitable base (e.g., NaH).
Nucleophilic attack of the resulting pyrrolide anion on acrylonitrile.
Workup to yield the N-cyanoethylated product.
The final step in this synthetic sequence is the conversion of the ester group at the C2-position into a primary carboxamide. This transformation is a fundamental reaction in organic synthesis.
A common and direct method is the aminolysis of the ester (e.g., methyl or ethyl pyrrole-2-carboxylate) with ammonia (B1221849). This reaction typically involves treating the ester with a concentrated aqueous or alcoholic solution of ammonia, sometimes at elevated temperatures and pressures.
An alternative, high-yielding route involves converting pyrrole into (2-pyrrolylcarbonyl)-sulfamoyl chloride using chlorosulfonyl isocyanate (CSI). Subsequent hydrolysis of this intermediate provides pyrrole-2-carboxamide in good yield (74% from pyrrole). researchgate.net More recently, methods involving the oxidative amidation of pyrrole-2-carboxaldehyde with amines have also been reported as a non-traditional route to carboxamides. researchgate.netrsc.org For the multi-step synthesis of the title compound, aminolysis of the N-cyanoethylated pyrrole ester intermediate would be the most direct concluding step.
Advanced Synthetic Approaches for Pyrrole Carboxamide Libraries
To accelerate drug discovery, modern synthetic chemistry often employs high-throughput techniques to generate large collections, or "libraries," of related compounds for biological screening. nih.gov Pyrrole carboxamides are a frequent target for such library synthesis efforts.
Solution-phase combinatorial synthesis offers a powerful strategy for creating diverse libraries of molecules without the limitations of solid-phase synthesis. This approach has been successfully applied to generate extensive libraries of pyrrole-2-carboxamides. acs.orgnih.gov
A representative strategy involves a multi-step sequence where diversity is introduced at key points:
Core Scaffold Synthesis : A common core structure, such as a 1,4-diketone, is synthesized. The Paal-Knorr pyrrole synthesis is frequently employed at this stage. nih.govacs.org
Paal-Knorr Reaction : The 1,4-diketone intermediate is reacted with a diverse set of primary amines in parallel. This step introduces variability at the N1-position of the pyrrole ring. Microwave-assisted conditions are often used to accelerate the reactions. acs.org
Amidation : The resulting pyrrole carboxylic acids or esters are then coupled with a library of different amines to form the final carboxamides, introducing a second point of diversity.
Parallel Purification : To manage the large number of compounds produced, automated parallel purification techniques, such as high-performance liquid chromatography (HPLC) or flash chromatography systems, are essential. nih.govacs.org
Using such a workflow, a library of 178 unique tricyclic pyrrole-2-carboxamides was synthesized in a nine-step sequence with an average yield of 53% for the final amidation step. acs.org This demonstrates the power of solution-phase parallel synthesis to rapidly generate significant numbers of complex molecules for further study.
Solid-Phase Organic Synthesis (SPOS) of Pyrrole Carboxamides
Solid-phase organic synthesis (SPOS) has emerged as a powerful and efficient methodology for the rapid assembly of pyrrole carboxamide libraries. scite.ai This technique, which anchors the initial reactant to a solid support (resin), allows for the use of excess reagents and simplified purification, as byproducts and unreacted reagents are simply washed away. scite.aicaltech.edu The synthesis of complex pyrrole-imidazole polyamides, a class of DNA-binding molecules, has been a significant driver for the development of SPOS in this area. caltech.edunih.gov
The general protocol for SPOS of pyrrole carboxamides involves several key steps, typically performed in cycles of deprotection, washing, coupling, and further washing. caltech.edu The choice of resin is critical and various supports have been successfully employed, including Pam, Wang, Oxime, and CLEAR resins. scite.ai The linker, which connects the growing molecule to the resin, is another crucial component, designed to be stable throughout the synthesis but cleavable under specific conditions to release the final product.
Two primary protecting group strategies dominate the field: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. caltech.edunih.gov In Boc-based synthesis, the Boc group protects the amine functionality and is removed with an acid, such as trifluoroacetic acid (TFA). caltech.edu Fmoc-based strategies utilize a base, typically piperidine, for deprotection, offering orthogonal protection schemes that can be advantageous for more complex molecules. nih.gov The synthesis involves the sequential coupling of monomer building blocks, such as Boc-Py-OBt ester and Boc-Im acid in the case of polyamides, with high stepwise yields often exceeding 99%. caltech.edunih.gov The final cleavage from the resin is typically achieved through aminolysis, yielding the desired pyrrole carboxamide product. nih.gov
Table 1: Comparison of SPOS Chemistries for Pyrrole Carboxamide Synthesis
| Feature | Boc Chemistry | Fmoc Chemistry |
|---|---|---|
| Protecting Group | tert-butyloxycarbonyl | 9-fluorenylmethyloxycarbonyl |
| Deprotection Agent | Trifluoroacetic Acid (TFA) | Piperidine |
| Monomer Building Blocks | e.g., Boc-Py-OBt ester, Boc-Im acid caltech.edu | e.g., Fmoc-Py acid, Fmoc-Im acid nih.gov |
| Cleavage | Aminolysis | Aminolysis |
| Reported Yields | High stepwise coupling (>99%) caltech.edu | High stepwise coupling (>99%) nih.gov |
| Advantages | Well-established, robust | Orthogonal to acid-labile groups |
This methodology significantly reduces the synthetic effort required for complex pyrrole carboxamides, transforming what would be a multi-month solution-phase synthesis into a process of just a few days. caltech.edu
Chemoenzymatic and Sustainable Synthetic Routes from Biomass Feedstocks
In the drive towards greener and more sustainable chemical manufacturing, chemoenzymatic routes and the use of biomass-derived feedstocks are gaining prominence. Biocatalyzed reactions, operating under mild conditions, offer excellent stereo- and regioselectivity, avoiding the use of harsh and poorly atom-economical reagents often found in traditional synthesis. nih.gov
One innovative approach involves the one-pot synthesis of pyrrole-2-carboxylates and carboxamides from chalcones and glycine esters or amides. researchgate.net This method proceeds through an electrocyclic ring closure to form a 3,4-dihydro-2H-pyrrole intermediate, which is then oxidized to the pyrrole. This oxidation can be achieved either with stoichiometric oxidants or, more sustainably, using catalytic copper(II) and air. researchgate.net
While direct synthesis from bulk biomass is still an area of active research, the principles of green chemistry are being applied. For instance, avoiding poor atom economy reagents is a top priority in developing amidation reactions. mdpi.com Catalytic methods are central to this effort. Furthermore, the use of naturally occurring starting materials like urocanic acid, derived from histidine metabolism, has been demonstrated in the synthesis of related pyrrole-imidazole alkaloids, showcasing a pathway from a biological precursor to a complex pyrrole carboxamide structure. rsc.org
Mechanistic Investigations of Key Synthetic Transformations
The synthesis of this compound involves two pivotal transformations: the N-cyanoethylation of the pyrrole ring and the formation of the carboxamide group. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and yields.
Aza-Michael Addition Reactions in N-Cyanoethylation
The introduction of the 2-cyanoethyl group onto the nitrogen of the pyrrole ring is achieved via an aza-Michael addition (also known as a conjugate addition). In this reaction, the pyrrole acts as the nitrogen-centered nucleophile (Michael donor) and acrylonitrile (CH₂=CHCN) serves as the electron-deficient alkene (Michael acceptor). researchgate.netnih.gov
The mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the pyrrole nitrogen atom attacks the β-carbon of the acrylonitrile. The β-carbon is electrophilic due to the electron-withdrawing effect of the adjacent cyano group, which is relayed through the double bond. youtube.com
Intermediate Formation: This attack leads to the formation of a resonance-stabilized carbanion intermediate, with the negative charge delocalized onto the carbon α to the cyano group and the nitrogen of the cyano group itself.
Protonation: The intermediate is then protonated, typically by a solvent molecule or a trace acid, to yield the final N-cyanoethylated product, 1-(2-Cyanoethyl)-1H-pyrrole.
This reaction is a classic example of 1,4-conjugate addition, where the nucleophile adds across the conjugated system rather than directly at the electrophilic carbon of the cyano group (1,2-addition). youtube.com The reaction can be catalyzed by bases, which deprotonate the pyrrole to increase its nucleophilicity, or by acids that activate the Michael acceptor. Solvent-free methods using catalysts like wet cyanuric chloride have also been developed to promote the Michael addition of pyrrole to acceptors. nih.gov
Amidation Reactions and Catalytic Considerations
The formation of the amide bond in pyrrole-2-carboxamides is a critical step that has been the subject of extensive research. mdpi.comrsc.org Traditionally, this involves the activation of a carboxylic acid (pyrrole-2-carboxylic acid) followed by reaction with an amine. nih.gov
Table 2: Catalytic Approaches for Pyrrole Amidation
| Method | Catalyst/Reagent | Key Features |
|---|---|---|
| Coupling Reagents | Carbodiimides (e.g., EDCI), Cyclic alkyltriphosphonate anhydrides (e.g., T3P®) google.com | Binds water to drive equilibrium; T3P® is noted as a cheap, non-toxic, and effective agent. google.com |
| Acid Chloride Surrogates | 2-(Trichloroacetyl)pyrroles | The -CCl₃ group acts as a good leaving group, forming a neutral byproduct and enabling smooth reaction. rsc.org |
| Oxidative Amidation | nBu₄NI / TBHP | A non-traditional route starting from pyrrole carboxaldehyde and an amine; involves pyrrole acyl radical intermediates. researchgate.netrsc.org |
| Organocatalysis | Hexameric resorcinarene (B1253557) capsule | Catalyzes the direct coupling of pyrroles with isocyanates in a nanoconfined space, avoiding activating reagents. nih.gov |
| Copper Catalysis | Copper(II) with air | Used in the oxidation step of a one-pot synthesis of pyrrole carboxamides. researchgate.net |
The direct thermal condensation of carboxylic acids and amines is often inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com Therefore, coupling agents are widely used to facilitate the reaction. Agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and cyclic alkyltriphosphonate anhydrides (such as T3P®) are employed to activate the carboxylic acid and consume the water produced during the reaction, thereby shifting the equilibrium towards amide formation. google.com
Alternative strategies bypass the carboxylic acid intermediate. The use of 2-(trichloroacetyl)pyrroles as acid chloride surrogates provides a smooth conversion to the amide, as the trichloromethyl group is an excellent leaving group. rsc.org More recently, novel oxidative amidation methods have been developed. One such method uses catalytic tetra-n-butylammonium iodide (nBu₄NI) and tert-butyl hydroperoxide (TBHP) to convert a pyrrole carboxaldehyde directly into a carboxamide in the presence of an amine. rsc.org Mechanistic studies suggest this reaction proceeds through a rarely postulated pyrrole acyl radical, representing a departure from traditional ionic amidation pathways. researchgate.netrsc.org Furthermore, organocatalysis using self-assembled structures like resorcinarene capsules has shown promise for the direct coupling of pyrroles and isocyanates, mimicking enzymatic efficiency and selectivity in a highly sustainable manner. nih.gov
Chemical Reactivity and Derivatization of 1 2 Cyanoethyl 1h Pyrrole 2 Carboxamide Scaffolds
Transformations of the Carboxamide Functionality
The carboxamide group (-CONH₂) at the 2-position of the pyrrole (B145914) ring is a key site for chemical derivatization. This functional group can undergo various transformations to yield a range of analogues. One of the fundamental reactions is hydrolysis, which can be carried out under acidic or basic conditions to convert the carboxamide to a carboxylic acid, yielding 1-(2-cyanoethyl)-1H-pyrrole-2-carboxylic acid. bldpharm.com
Furthermore, the carboxamide nitrogen can be alkylated or acylated. More significantly, the amide can be synthesized from the corresponding pyrrole-2-carboxylic acid and a desired amine, allowing for the introduction of a wide variety of substituents. This approach has been used to create libraries of pyrrole-2-carboxamide derivatives. nih.gov For instance, a non-traditional method for synthesizing primary, secondary, and tertiary pyrrole carboxamides involves the oxidative amidation of pyrrole-2-carboxaldehyde with formamides or amines. rsc.org The nature of the substituent on the carboxamide nitrogen can greatly influence the biological activity of the resulting compound. Research on related pyrrole-2-carboxamides has shown that introducing bulky substituents on the carboxamide can enhance anti-tuberculosis activity. nih.gov Conversely, methylation of both the pyrrole and carboxamide hydrogens in some series has led to a significant loss of activity. nih.gov
Table 1: Examples of Carboxamide Transformations This table is interactive. Click on the headers to sort.
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide | H₃O⁺, Heat | 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid | Hydrolysis |
| 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid | Amine (R-NH₂), Coupling agent (e.g., BOP-Cl) | N-substituted-1-(2-cyanoethyl)-1H-pyrrole-2-carboxamide | Amidation |
Reactions Involving the Cyanoethyl Group
The N-cyanoethyl group is another reactive handle on the molecule, characterized by the terminal nitrile (C≡N) group. cymitquimica.com This group is susceptible to both reduction and hydrolysis, providing pathways to amine and carboxylic acid derivatives, respectively.
The reduction of the nitrile functionality is a well-established transformation that yields a primary amine. This reaction effectively converts the cyanoethyl substituent into an aminopropyl group, leading to the formation of 1-(3-aminopropyl)-1H-pyrrole-2-carboxamide. This transformation is significant as it introduces a basic amino group, which can alter the molecule's physicochemical properties and provide a new site for further conjugation.
Several reagents can accomplish this reduction. wikipedia.org Catalytic hydrogenation using hydrogen gas over metal catalysts like Raney nickel, platinum dioxide, or palladium black is a common and economical method. wikipedia.org Alternatively, chemical reduction with complex metal hydrides is highly effective. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. libretexts.orgyoutube.com The reaction proceeds via nucleophilic addition of a hydride to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine, and subsequent aqueous workup to yield the amine. libretexts.orgchemistrysteps.com Other reagents like diborane (B8814927) and sodium borohydride (B1222165) in the presence of a cobalt chloride catalyst can also be employed. wikipedia.orgyoutube.com
Table 2: Selected Reagents for Nitrile to Amine Reduction This table is interactive. Click on the headers to sort.
| Reagent System | Description |
|---|---|
| LiAlH₄ followed by H₂O workup | A strong, non-catalytic reducing agent for converting nitriles to primary amines. libretexts.org |
| H₂ / Raney Nickel | A common catalytic hydrogenation method. wikipedia.org |
| H₂ / Platinum Dioxide (PtO₂) | Another effective catalyst for hydrogenation. wikipedia.org |
| Sodium Borohydride / CoCl₂ | A chemical reduction method used in alcoholic solvents. wikipedia.org |
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.com This reaction transforms the cyanoethyl group into a carboxypropyl group, yielding 3-(2-carboxamido-1H-pyrrol-1-yl)propanoic acid. This introduces an acidic functional group, which can be valuable for modulating solubility or for further reactions.
The hydrolysis process typically occurs in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of this intermediate amide to the carboxylic acid. chemistrysteps.comchemistrysteps.com
Acid-catalyzed hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). libretexts.orgchemguide.co.uk The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, making it susceptible to attack by water. chemistrysteps.comlumenlearning.com Tautomerization of the resulting imidic acid intermediate yields an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comyoutube.com
Base-catalyzed hydrolysis : This method involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk The reaction is initiated by the nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com The final products are the salt of the carboxylic acid (e.g., sodium carboxylate) and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org
Pyrrole Ring Modifications and Substitutions
The pyrrole ring itself is an aromatic heterocycle and can undergo substitution reactions, although its reactivity is influenced by the existing N-1 and C-2 substituents. wikipedia.org Pyrrole is an electron-rich aromatic system, making it prone to electrophilic substitution. nih.gov The N-1 substituent and the C-2 carboxamide group generally direct incoming electrophiles to the C-4 and C-5 positions of the pyrrole ring.
Various modifications can be introduced onto the pyrrole ring, including:
Halogenation : Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the ring, typically at the 4- or 5-positions.
Nitration : The introduction of a nitro group (-NO₂) can be achieved using nitrating agents. Derivatives such as N-(2-cyanoethyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide have been described, indicating the feasibility of such substitutions. cymitquimica.com
Acylation : Friedel-Crafts acylation can introduce acyl groups onto the pyrrole ring, though the conditions must be carefully controlled due to the acid-sensitivity of many pyrroles.
The introduction of different substituents on the pyrrole ring is a common strategy in medicinal chemistry to modulate the electronic properties, steric profile, and biological activity of the core scaffold. nih.govresearchgate.net
Formation of Conjugates and Polymeric Architectures
The functional groups of this compound and its derivatives serve as handles for the construction of larger, more complex molecules, including conjugates and polymers.
Conjugate Formation : The amine derivative obtained from the reduction of the cyanoethyl group is a prime site for conjugation. This primary amine can be readily coupled with carboxylic acids, activated esters, or other electrophilic species to form amides, sulfonamides, or ureas, linking the pyrrole scaffold to other pharmacophores, peptides, or labeling agents. Similarly, the carboxylic acid derivative from nitrile hydrolysis can be coupled with amines to form new amide-linked conjugates.
Polymeric Architectures : The pyrrole ring itself is a well-known monomer for the synthesis of conducting polymers. google.com Polypyrrole and its derivatives can be synthesized via either chemical or electrochemical oxidation. google.com The presence of the N-1 and C-2 substituents on the target molecule would influence the polymerization process and the properties of the resulting polymer. Furthermore, the cyanoethyl group has been utilized in polymer chemistry, notably in the solid-phase synthesis of oligonucleotides where it serves as a protecting group, demonstrating its compatibility with polymerization conditions. nih.govnih.gov The functional derivatives (amine or carboxylic acid) can also be incorporated into polymers like polyamides or polyesters through condensation polymerization. Pyrrolamides, which are natural products containing multiple pyrrole-2-carboxamide units, exemplify the natural occurrence of such polymeric or oligomeric structures. nih.gov
Spectroscopic Characterization and Structural Elucidation in Advanced Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
While specific spectral data for 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide is not extensively detailed in the provided search results, the expected chemical shifts can be inferred from its constituent parts and data from closely related structures. For instance, studies on other N-substituted pyrrole (B145914) derivatives provide insight into the expected signals. mdpi.com The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the pyrrole ring, the ethyl chain, and the amide group. The ethyl group protons are expected to appear as two triplets, characteristic of an A₂B₂ system. mdpi.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their electronic environment. The spectrum would feature signals for the pyrrole ring carbons, the two carbons of the cyanoethyl group, the carbonyl carbon of the amide, and the nitrile carbon. mdpi.comresearchgate.net
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Pyrrole Protons | 6.0 - 7.0 | Multiplets | C3-H, C4-H, C5-H |
| Cyanoethyl Protons | ~4.5 | Triplet | N-CH₂ |
| Cyanoethyl Protons | ~2.7 | Triplet | CH₂-CN |
| Amide Protons | Broad singlet | Broad singlet | -CONH₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~160-165 | C=O |
| Pyrrole Carbons | 110 - 135 | C2, C3, C4, C5 |
| Nitrile Carbon | ~117 | C≡N |
| Cyanoethyl Carbon | ~43 | N-CH₂ |
| Cyanoethyl Carbon | ~20 | CH₂-CN |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution MS, LC/MS)
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula: C₈H₉N₃O), the calculated molecular weight is 163.18. bldpharm.com
High-Resolution Mass Spectrometry (HR-MS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.com For example, in an HR-MS analysis, the compound would be expected to show a protonated molecular ion [M+H]⁺ with a measured mass very close to the calculated value of 164.0767. This level of precision helps to distinguish the compound from other isomers or molecules with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing complex mixtures and verifying the purity of the synthesized compound.
Table 2: Molecular Weight and Formula
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₉N₃O | 163.18 bldpharm.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption band around 2252 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. mdpi.com The carbonyl (C=O) group of the primary amide would likely show a strong absorption in the region of 1640-1690 cm⁻¹. researchgate.net Additionally, the N-H stretching vibrations of the amide would appear as a broad band or a pair of bands in the 3200-3400 cm⁻¹ region, while C-H stretches from the pyrrole ring and the ethyl group would be observed around 2850-3100 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for non-polar bonds with symmetric vibrations. It would also be effective in identifying the C≡N and pyrrole ring vibrations.
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretch | 3200 - 3400 |
| Aromatic/Aliphatic (C-H) | Stretch | 2850 - 3100 |
| Nitrile (C≡N) | Stretch | ~2252 mdpi.com |
| Amide (C=O) | Stretch | 1640 - 1690 researchgate.net |
X-ray Diffraction (XRD) for Crystalline Structure Determination and Polymorphism Studies
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.
While a specific crystal structure for this compound was not found in the search results, analysis of related pyrrole derivatives reveals common structural motifs. nih.govnih.gov It is highly probable that the crystal structure of this compound would be significantly influenced by intermolecular hydrogen bonding. The primary amide group (-CONH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O), which could lead to the formation of dimers or extended chain-like networks in the crystal lattice, similar to those seen in other pyrrole carboxamides. nih.govnih.govnih.gov The cyano group could also participate in weaker C-H···N interactions, further stabilizing the crystal packing. Polymorphism, the existence of multiple crystalline forms, is a possibility that could be investigated through powder XRD studies under various crystallization conditions.
Advanced Spectroscopic Techniques in Polymer and Composite Characterization (e.g., X-ray Photoelectron Spectroscopy, Fourier-Transform Infrared Attenuated Total Reflectance)
When this compound is used as a monomer or additive in the development of polymers or composite materials, advanced surface-sensitive techniques are crucial for characterization.
X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides information about elemental composition and the chemical (oxidation) state of those elements on the surface of a material. ucdavis.edu If the target compound were incorporated into a polymer matrix, XPS could confirm its presence on the surface by detecting the unique core-level signals of nitrogen (N 1s) and oxygen (O 1s). High-resolution scans of the N 1s region could potentially distinguish between the nitrogen in the pyrrole ring, the nitrile group, and the amide group based on subtle shifts in their binding energies. researchgate.netnus.edu.sg
Fourier-Transform Infrared Attenuated Total Reflectance (FTIR-ATR) is a powerful technique for obtaining IR spectra from the surface of solid or liquid samples with minimal to no sample preparation. nih.gov Unlike traditional transmission IR, FTIR-ATR is ideal for analyzing the surfaces of polymer films or composites. nih.gov This method could be used to monitor the polymerization of a monomer containing the this compound moiety or to confirm its successful incorporation into a composite material by identifying its characteristic vibrational bands, such as the C≡N and C=O stretches, directly on the material's surface. mdpi.comresearchgate.net
Computational and Theoretical Chemistry of N Functionalized Pyrrole Carboxamide Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and other ab initio approaches provide a robust framework for analyzing the behavior of pyrrole (B145914) carboxamide systems at the electronic level.
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of N-functionalized pyrrole carboxamides is crucial for identifying the most stable spatial arrangements of the molecule. For related 5-phenylpyrrole-2-carboxamide derivatives, conformational preferences have been successfully confirmed through a combination of Nuclear Overhauser Effect (NOE) studies and computational analysis nih.gov. These studies typically involve rotating the flexible bonds—such as the bond between the pyrrole ring and the carboxamide group, and the bonds within the N-functionalized side chain—to map the potential energy surface. The resulting low-energy conformers represent the most probable shapes the molecule will adopt.
For 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide, key dihedral angles would include the C(2)-C(carboxamide)-N-H angle and the N(pyrrole)-C-C-CN angle of the cyanoethyl group. Computational methods can calculate the relative energies of various conformers, revealing the most stable structures. While tautomerism is less common in the stable aromatic pyrrole ring system, computational studies can confirm the energetic favorability of the amide tautomer over its imidic acid form, ensuring structural accuracy in further modeling.
Table 1: Representative Conformational Parameters for Pyrrole Carboxamide Systems This table is illustrative, demonstrating the type of data generated from conformational studies. Specific values for the title compound require dedicated computational analysis.
| Derivative Class | Method | Key Dihedral Angle(s) | Finding | Reference |
|---|---|---|---|---|
| 5-Phenylpyrrole-carboxamides | NMR (NOE) & Computational | Pyrrole-Phenyl | Confirmed preferred conformations of the compounds. nih.gov | nih.gov |
| 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide | X-ray Crystallography | N(pyrrole)-C(H₂)-C-C | Two independent molecules in the asymmetric unit showed different twists of the phenyl ring, with torsion angles of -73.0° and 17.1°. nih.gov | nih.gov |
DFT and other quantum methods are powerful tools for elucidating the electronic landscape of a molecule, which governs its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density.
Table 2: Calculated Electronic Properties of Representative Pyrrole Derivatives This table presents typical data obtained from quantum chemical calculations to illustrate the concepts. Calculations are highly dependent on the level of theory and basis set used.
| Compound/System | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Fused Pyrazoles (from acrylamide) | DFT/B3LYP/6-31G(d) | Data Calculated | Data Calculated | Data Calculated | researchgate.net |
| Pyrrole-2,3-dicarboxylate derivatives | TD-DFT/B3LYP/6-311++G(d,p) | Data Calculated | Data Calculated | Analyzed for charge transfer | researchgate.net |
Molecular Modeling and Docking Studies for Intermolecular Interactions
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is instrumental in drug discovery for understanding and predicting intermolecular interactions.
For N-functionalized pyrrole carboxamides, docking studies can generate hypotheses about how these molecules might interact with biological targets. For instance, studies on pyrrole-2-carboxamide derivatives designed as inhibitors for the mycobacterial protein MmpL3 used a pharmacophore model and the crystal structure of the target to guide the design acs.org. Similarly, docking studies of pyrrole-fused pyrimidine (B1678525) derivatives into the active site of the InhA enzyme revealed favorable binding conformations, including key hydrogen bonds and hydrophobic interactions that likely contribute to their biological activity nih.gov. In another study, fused 1H-pyrroles were docked into the active sites of EGFR and CDK-2, showing high affinity for these cancer-related targets nih.gov.
A docking simulation of this compound into a hypothetical receptor would likely show the carboxamide group acting as a hydrogen bond donor and acceptor, while the cyanoethyl group could participate in polar or dipole-dipole interactions. The pyrrole ring itself can form π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket.
Table 3: Summary of Molecular Docking Studies on Pyrrole Carboxamide Derivatives
| Pyrrole Derivative Class | Biological Target | PDB ID | Key Interaction Types | Reference |
|---|---|---|---|---|
| Pyrrole-2-carboxamides | Mycobacterial Membrane Protein Large 3 (MmpL3) | Not specified | Structure-guided design based on crystal structure | acs.org |
| Pyrrole fused pyrimidines | Enoyl-ACP reductase (InhA) | Not specified | Hydrogen bonds, hydrophobic interactions | nih.gov |
| Fused 1H-pyrroles | EGFR / CDK-2 | 4HJO / 6GUH | High binding affinity shown by docking scores | nih.gov |
| 5-methyl-2-carboxamidepyrroles | mPGES-1 / sEH | Not specified | π–π interactions with Phe44/His53 | nih.gov |
Computational methods are pivotal in establishing Structure-Activity Relationships (SAR), which correlate specific structural features of a molecule with its biological or chemical activity. This understanding allows for the rational design of more potent and selective molecules.
For example, a Field-Based Quantitative Structure-Activity Relationship (FB-QSAR) approach was used to design novel N-pyrrole carboxylic acid derivatives as COX inhibitors nih.gov. The analysis revealed that the steric field had the most significant influence on activity, followed by electrostatic and hydrophobic fields, guiding the design of new compounds nih.gov. In another case, SAR studies on pyrrole-based inhibitors of S-nitrosoglutathione reductase (GSNOR) focused on modifications to the carboxamide moiety nih.gov. For MmpL3 inhibitors, SAR studies showed that attaching electron-withdrawing groups to the pyrrole ring and bulky substituents to the carboxamide significantly enhanced anti-tuberculosis activity acs.org. By computationally evaluating virtual libraries of compounds like this compound with various modifications, researchers can prioritize the synthesis of candidates with the highest predicted activity.
Table 4: Computationally-Guided SAR Insights for Pyrrole Carboxamides
| Target/Activity | Structural Feature Investigated | Key Finding for Enhanced Activity | Computational Method | Reference |
|---|---|---|---|---|
| Anti-TB (MmpL3) | Substituents on pyrrole ring and carboxamide | Electron-withdrawing groups on pyrrole; bulky groups on carboxamide | Pharmacophore model | acs.org |
| 5-HT6R Inverse Agonism | Substituents on 2-phenyl-1H-pyrrole-3-carboxamide | Fluorine at C4 of phenyl ring; 3-chlorophenylsulfonyl at N1; pyrrolidine (B122466) on carboxamide | Pharmacophore features analysis | nih.gov |
| COX Inhibition | N-pyrrole carboxylic acid derivatives | Steric, electrostatic, and hydrophobic fields are critical for activity | Field-Based QSAR (FB-QSAR) | nih.govacs.org |
| mPGES-1/sEH Inhibition | Derivatives of 5-methyl-4-phenoyl-1H-pyrrole-2-carboxamide | Aromatic groups accommodate well in the binding site | Molecular Docking | nih.gov |
Reaction Mechanism Elucidation through Advanced Computational Methods (e.g., Molecular Electron Density Theory)
Advanced computational methods allow for the detailed investigation of chemical reaction mechanisms, providing insights into transition states, reaction energies, and the flow of electrons throughout a reaction. While specific studies using Molecular Electron Density Theory (MEDT) on this compound are not prevalent, the principles are widely applied to similar systems.
DFT calculations are frequently used to map out reaction pathways. For instance, in the synthesis of novel fused heterocyclic systems, DFT calculations at the B3LYP/6-31G(d) level were used to investigate the equilibrium geometry and interaction energies of reactants and products researchgate.netraco.cat. Such studies can confirm the regioselectivity of a reaction by comparing the activation energies of different possible pathways raco.cat. A recent study on the synthesis of pyrrole carboxamides from pyrrole carboxaldehyde unveiled a mechanism involving the formation of pyrrole acyl radicals, a non-traditional pathway that was postulated based on experimental and mechanistic investigations rsc.org. Computational modeling of such radical intermediates could provide further evidence for this pathway by calculating their stability and subsequent reaction barriers. For the synthesis of this compound, computational methods could be used to model the cyanoethylation of the pyrrole nitrogen and the amidation at the C2 position, clarifying the energetics and preferred mechanism of these synthetic steps.
Advanced Materials Science and Chemical Applications of 1 2 Cyanoethyl 1h Pyrrole 2 Carboxamide Derivatives
Development of Conductive Polymers and Nanocomposites
The inherent conductivity of polymerized pyrrole (B145914) has made it a foundational material for organic electronics. The functionalization of the pyrrole monomer, such as with a cyanoethyl group, allows for the fine-tuning of the resulting polymer's properties, leading to materials with enhanced selectivity and processability.
Poly(N-2-cyanoethylpyrrole) Films for Gas-Phase Chemical Sensor Applications
Research into conductive polymers has led to the development of highly sensitive chemical sensors. A key example is the use of films made from Poly(N-2-cyanoethylpyrrole), a derivative of the core pyrrole structure. These films have been synthesized via electrochemical polymerization and integrated into thickness-shear-mode (TSM) acoustic wave sensors to detect various gas-phase molecules. cdnsciencepub.com
The performance of these sensors was evaluated by comparing them to devices based on the parent polypyrrole. cdnsciencepub.com The inclusion of the polar cyano (-CN) functional group in the polymer structure was found to significantly enhance the sensor's interaction with polar analyte molecules. cdnsciencepub.com For instance, the Poly(N-2-cyanoethylpyrrole) based sensor demonstrated superior selectivity and response to acetonitrile (B52724) compared to the unmodified polypyrrole sensor. cdnsciencepub.com This enhanced sensitivity is attributed to the specific molecular interactions facilitated by the cyano group. cdnsciencepub.com The characteristics of these polymer films have been thoroughly examined using techniques such as cyclic voltammetry, scanning electron microscopy (SEM), and X-ray photoelectron spectroscopy (XPS) to confirm their structure and morphology. cdnsciencepub.com
Table 1: Gas-Phase Sensor Response Comparison This table summarizes the comparative response of different polymer films to various gas-phase analytes.
| Polymer Film | Target Analyte | Interaction Mechanism | Sensor Response |
|---|---|---|---|
| Poly(N-2-cyanoethylpyrrole) | Acetonitrile (Polar) | Enhanced dipole-dipole interactions via cyano group | High Selectivity & Sensitivity |
| Polypyrrole (Parent) | Acetonitrile (Polar) | Weaker, less specific interactions | Lower Selectivity & Sensitivity |
| Poly(N-2-cyanoethylpyrrole) | Non-polar analytes | Primarily van der Waals forces | Moderate Sensitivity |
| Polypyrrole (Parent) | Non-polar analytes | Primarily van der Waals forces | Moderate Sensitivity |
Integration into Oxidized Cellulose-based Composite Materials
The creation of conductive nanocomposites by combining polymers with sustainable materials like cellulose (B213188) is a growing area of research. In one study, conductive composite films were synthesized using oxidized cellulosic nanofibers (CNFo), pyrrole, and a related derivative, 1-(2-cyanoethyl)pyrrole. researchgate.net In this process, the 1-(2-cyanoethyl)pyrrole was first chemically reduced to N-(3-aminopropyl)pyrrole, which was then grafted onto the carboxyl groups present on the surface of the oxidized cellulose nanofibers. researchgate.net
Subsequently, oxidative polymerization of pyrrole was carried out to deposit polypyrrole (PPy) nanoparticles onto the grafted cellulose surface. researchgate.net The grafting of the pyrrole derivative proved crucial for improving the properties of the final composite material. It created more robust connections between the conductive polypyrrole chains and the cellulose fibers. researchgate.net Characterization of the resulting films showed that the PPy coating significantly enhanced wettability, mechanical strength, and thermal stability. Most notably, the electrical conductivity of the composite was improved by a factor of 100,000 compared to the uncoated films. researchgate.net These high-performance nanostructured materials show great promise for applications such as electrodes for supercapacitors, batteries, and sensors. researchgate.net
Electrolyte Additives for Advanced Electrochemical Energy Storage Systems
The performance, safety, and lifespan of lithium-ion batteries are critically dependent on the chemical composition of the electrolyte. Introducing small quantities of specific additives can dramatically improve battery performance, particularly under demanding conditions like high temperatures.
Role in Solid Electrolyte Interphase (SEI) Formation and Stability in Lithium-Ion Batteries
The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. univpm.it Its stability is crucial for preventing ongoing electrolyte decomposition and ensuring long cycle life. chemrxiv.org Additives play a key role in forming a more effective SEI. researchgate.net
Mechanisms of High-Temperature Performance Enhancement
Operating lithium-ion batteries at elevated temperatures (e.g., 60 °C) accelerates the degradation of standard electrolytes, leading to rapid capacity loss. rsc.org The use of 1-(2-cyanoethyl)pyrrole (CP) as an electrolyte additive has been shown to significantly mitigate these effects. rsc.org In studies on LiFePO₄ batteries, the addition of just 1 wt% of CP increased the capacity retention from 38.1% to 76.7% after 200 cycles at 60 °C. rsc.org
The enhancement mechanism is twofold:
Cathode Protection : Surface analysis confirms that the CP additive suppresses the dissolution of transition metals from the cathode into the electrolyte at high temperatures. rsc.org It achieves this by promoting a stable CEI film, which acts as a protective barrier. rsc.org This synergistic effect of the Lewis basic pyrrole ring and the C≡N functional group is key to its effectiveness. rsc.org
Table 2: High-Temperature Cycling Performance with CP Additive This table shows the effect of the 1-(2-cyanoethyl)pyrrole (CP) additive on the capacity retention of LiFePO₄ batteries cycled at 60 °C.
| Electrolyte Composition | Additive Concentration | Capacity Retention after 200 Cycles | Key Finding |
|---|---|---|---|
| Standard Electrolyte | 0% | 38.1% | Significant capacity fade at high temperature. |
| Standard Electrolyte + CP | 1 wt% | 76.7% | Additive more than doubles capacity retention. |
Design of Synthetic Oligonucleotide Analogs and DNA Minor Groove Binders
The sequence-specific binding of small molecules to DNA is a powerful strategy for controlling gene expression and developing new therapeutic agents. Pyrrole-imidazole (Py-Im) polyamides are a well-established class of compounds that bind to the minor groove of double-stranded DNA with high affinity and specificity, without denaturing the DNA. nih.gov
The fundamental building block of these polyamides is a pyrrole-carboxamide or imidazole-carboxamide unit. The structure of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide makes it a highly relevant candidate for the design and synthesis of novel DNA minor groove binders and synthetic oligonucleotide analogs. The core 1H-pyrrole-2-carboxamide moiety provides the necessary framework for stacking in the DNA minor groove and forming specific hydrogen bonds with the bases.
The 1-(2-cyanoethyl) group at the N1 position offers several strategic advantages:
Functional Handle : The terminal cyano group can be readily converted into other functional groups, such as amines or carboxylic acids, allowing for the attachment of reporter tags (e.g., fluorophores), cross-linking agents, or moieties that can improve cell permeability.
Modulation of Binding Properties : The size and electronic nature of the cyanoethyl group can influence the conformation and binding affinity of the molecule within the narrow DNA minor groove.
Improved Solubility : The polar nature of the substituent can enhance the aqueous solubility of the resulting polyamide, which is often a challenge in drug design.
By incorporating units derived from this compound into polyamide chains, researchers can develop new tools for molecular biology and potentially create targeted genetic therapies. nih.gov
Nucleobase Analog Properties and Base Pairing Investigations
The pyrrole-carboxamide scaffold is of significant interest in medicinal chemistry and molecular biology for its potential to act as a nucleobase analog, a synthetic molecule designed to mimic natural DNA or RNA bases. Researchers investigate these analogs to understand the fundamental forces of molecular recognition within the DNA double helix and to develop novel therapeutic agents.
In one key study, the nucleoside analog 1-(2'-Deoxy-beta-D-ribofuranosyl)pyrrole-3-carboxamide was synthesized specifically to investigate the base pairing properties of an amide group within a DNA duplex. nih.gov This compound, a structural cousin to the subject of this article, was incorporated into oligodeoxyribonucleotides using solid-phase phosphoramidite (B1245037) technology. nih.gov The investigation aimed to determine its pairing preferences, as the amide group could theoretically adopt conformations resembling either deoxyadenosine (B7792050) (dA) or deoxyinosine (dI). nih.gov
Biophysical Studies of Interaction with DNA Duplexes (e.g., Hydrogen Bonding, Stacking Interactions)
The stability of the DNA double helix is governed by a combination of hydrogen bonding between base pairs and π-π stacking interactions between adjacent bases along the helix axis. Biophysical studies of synthetic analogs are critical to elucidating how these forces contribute to helix stability and recognition.
For the 1-(2'-Deoxy-beta-D-ribofuranosyl)pyrrole-3-carboxamide analog, thermal denaturation experiments were the primary biophysical tool used to quantify its interaction within DNA duplexes. nih.gov By measuring the melting temperature (Tm) of DNA duplexes containing the analog, researchers could assess the stability of its pairing with natural bases. nih.gov The results indicated a clear destabilization of the duplex when the analog was paired with dC, while pairing with T resulted in greater stability, suggesting the formation of a more favorable hydrogen bonding pattern. nih.gov One potential reason for the difference in stability is the presence of a hydrogen bond involving the acidic N3-H proton of thymine. nih.gov
Broader biophysical studies on related pyrrole-carboxamide systems, specifically N-methylpyrrole and N-methylimidazole polyamides, show they are programmed to bind in the minor groove of DNA. nih.gov Techniques such as circular dichroism, biosensor-surface plasmon resonance, and DNase I footprinting have demonstrated that pairings of different pyrrole and imidazole (B134444) carboxamide units can be used to selectively target specific DNA sequences, such as G/C or A/T base pairs. nih.gov
Application as Functional Colorants and Advanced Optical Materials
Derivatives of the pyrrole structure are being actively developed as high-performance organic colorants for advanced optical applications, particularly for color filters used in digital imaging sensors. These applications demand materials with exceptional optical properties, high molar extinction coefficients, and robust thermal stability to withstand the manufacturing processes of image sensors.
Design and Synthesis of Blue Pyrrole Derivatives for Color Filters
Researchers have successfully designed and synthesized novel blue pyrrole derivatives for use in image sensor color filters. nih.govresearchgate.net In one study, two specific compounds, 2-(3-cyano-4-(4-(dibutylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (BAPCP) and 2-(3-cyano-4-(4-(dihexylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (HAPCP), were created. nih.govnih.gov
The molecular design was strategic:
Pyrrole Core: The pyrrole group was chosen as the central structure due to its inherent strong light absorption characteristics. nih.gov
Cyano Group: A cyano group was introduced to the pyrrole ring to achieve an appropriate conjugation length, which is essential for tuning the color and absorption properties. nih.gov
Alkyl Groups: To improve solubility in organic solvents and prevent undesirable molecular packing that can degrade optical performance, long alkyl chains (butyl and hexyl groups) were attached to the molecule. nih.gov
These design elements work in concert to produce a colorant with properties tailored for high-fidelity image sensors. nih.gov
Evaluation of Optical and Thermal Stability for Image Sensor Technologies
The performance of the synthesized blue pyrrole derivatives was rigorously evaluated to determine their suitability for commercial image sensor technologies. nih.govresearchgate.net The key metrics were optical performance and thermal stability.
Optical Properties: The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, was a critical parameter. The HAPCP derivative exhibited a molar extinction coefficient 4.5 times higher than a commercially used colorant, Disperse Blue 359. nih.govnih.gov For use in blue color filters, high transmittance in the blue region of the spectrum and low transmittance in other regions is required. The BAPCP derivative, when fabricated into a film, showed excellent transmittance of 86.5% at 450 nm (blue) and low transmittance of 5.85% at 650 nm (red) before thermal testing. nih.gov
Thermal Stability: The manufacturing process for image sensor color filters requires materials that can withstand temperatures over 230 °C. nih.govnih.gov Both the BAPCP and HAPCP derivatives met this requirement, with decomposition temperatures approximately 19 °C higher than that of Disperse Blue 359. nih.govresearchgate.net Importantly, after undergoing thermal stability testing, the BAPCP film maintained its excellent optical properties, with transmittance values remaining consistent at 85.5% at 450 nm and 6.46% at 650 nm. nih.gov This demonstrates that the material is robust enough for the demanding fabrication environment of modern image sensors. nih.govresearchgate.net
Interactive Data Table: Optical and Thermal Properties of Blue Pyrrole Derivatives
| Compound/Property | Max. Absorption (λmax) | Molar Extinction Coefficient (ε) | Transmittance @ 450nm (Post-Test) | Decomposition Temp. (Td) |
| BAPCP | 615 nm | 6.03 × 10⁴ L/mol·cm | 85.5% | > 230 °C |
| HAPCP | 616 nm | 6.91 × 10⁴ L/mol·cm | 81.2% | > 230 °C |
| Disperse Blue 359 | 612 nm, 651 nm | ~1.54 × 10⁴ L/mol·cm (estimated) | N/A | ~211 °C |
Data sourced from a 2025 study by Park et al. nih.govresearchgate.netnih.gov
Future Research Directions in Pyrrole Carboxamide Chemistry
Exploration of Novel and Efficient Synthetic Methodologies
The development of new and improved synthetic methods is paramount to unlocking the full potential of pyrrole (B145914) carboxamide chemistry. Future efforts will likely focus on strategies that offer greater efficiency, atom economy, and the ability to generate molecular diversity.
One promising area is the advancement of one-pot synthesis procedures. For instance, methods involving an electrocyclization/oxidation sequence have shown potential for the efficient synthesis of pyrrole-2-carboxylates and -carboxamides from readily available starting materials like chalcones and glycine (B1666218) derivatives. nih.gov Further refinement of such methods to broaden their substrate scope and improve yields will be a key objective.
The total synthesis of complex natural products containing the pyrrole carboxamide core, such as the oroidin (B1234803) alkaloids, has spurred the development of innovative synthetic strategies. rsc.org These include not only classical amide bond forming reactions but also non-traditional approaches like the de novo synthesis of the pyrrole ring itself. rsc.org Future research will likely see the application of these advanced techniques to the synthesis of a wider range of structurally complex and biologically active pyrrole carboxamides.
Furthermore, cycloaddition reactions, such as the Huisgen [3+2] cycloaddition, are emerging as powerful tools for constructing functionalized pyrrole scaffolds. nih.govmdpi.com The exploration of new cycloaddition partners and catalytic systems will undoubtedly lead to the discovery of novel pyrrole carboxamide derivatives with unique properties. The venerable Paal-Knorr reaction also continues to be a valuable method for preparing pyrrole precursors that can be further elaborated into carboxamides. nih.gov
A summary of key synthetic strategies and their potential for future development is presented in the table below.
| Synthetic Methodology | Description | Future Research Focus |
| Electrocyclization/Oxidation | A one-pot reaction involving the electrocyclic ring closure of precursors followed by in-situ oxidation to form the pyrrole ring. nih.gov | Broadening substrate scope, improving reaction conditions, and enhancing yields. |
| De Novo Pyrrole Synthesis | Construction of the pyrrole ring from acyclic precursors as part of a larger total synthesis. rsc.org | Application to a wider range of complex target molecules and development of more convergent approaches. |
| [3+2] Cycloaddition Reactions | Formation of the pyrrole ring through the reaction of a three-atom component with a two-atom component. nih.govmdpi.com | Discovery of new reaction partners, development of enantioselective variants, and exploration of catalytic systems. |
| Paal-Knorr Reaction | Condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849) to form the pyrrole ring. nih.gov | Development of milder reaction conditions and application to the synthesis of highly functionalized pyrrole precursors. |
Advanced Characterization of Complex Pyrrole Architectures and Functional Materials
As synthetic methodologies deliver increasingly complex pyrrole-based molecules and materials, the need for sophisticated characterization techniques becomes more critical. A multi-faceted analytical approach is essential to fully elucidate the structure, properties, and behavior of these novel compounds.
Standard spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry, will continue to be the workhorses for routine structural confirmation of new pyrrole carboxamides. nih.govmdpi.com For unambiguous determination of three-dimensional molecular structures, single-crystal X-ray diffraction analysis remains the gold standard. nih.govmdpi.com
For more complex systems, such as pyrrole-based polymers and functional materials, a broader range of characterization methods is required. The structural analysis of pyrrole-containing copolymers, for example, can be effectively achieved using a combination of FT-IR, NMR, and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. researchgate.net In the case of conjugated microporous polymers (CMPs) derived from pyrrole monomers, solid-state ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR spectroscopy is invaluable for probing the structure of the insoluble polymer network. frontiersin.org The characterization of organometallic structures, such as pyrrole-based pincer complexes, also relies heavily on detailed NMR spectroscopic analysis. nih.gov
The table below summarizes key characterization techniques and their applications in the study of pyrrole-based compounds and materials.
| Characterization Technique | Application | Examples of Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation of small molecules and polymers. nih.govmdpi.comresearchgate.netnih.gov | Connectivity of atoms, chemical environment of nuclei, stereochemistry. |
| IR Spectroscopy | Identification of functional groups. nih.govmdpi.comresearchgate.net | Presence of C=O, N-H, and other characteristic bonds. |
| Mass Spectrometry (e.g., MALDI) | Determination of molecular weight and structure of molecules and polymers. researchgate.net | Molecular formula, fragmentation patterns, polymer distribution. |
| Single-Crystal X-ray Diffraction | Determination of the three-dimensional atomic and molecular structure. nih.govmdpi.com | Bond lengths, bond angles, crystal packing, absolute configuration. |
| Solid-State NMR | Structural characterization of insoluble materials like CMPs. frontiersin.org | Information on the local environment of atoms in the solid state. |
Theoretical Predictions for Rational Design of Enhanced Functional Compounds
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. For pyrrole carboxamides, theoretical predictions can guide synthetic efforts, saving time and resources by prioritizing the most promising candidates.
Molecular docking and molecular dynamics simulations are powerful techniques for predicting the binding affinity and interaction modes of pyrrole carboxamide derivatives with biological targets. nih.govnih.gov These methods have been successfully employed to understand how these compounds interact with enzymes and receptors, providing insights that can be used to design more potent and selective inhibitors. nih.govnih.gov For instance, such simulations have been used to validate the binding of pyrrole derivatives to targets like the InhA enzyme in tuberculosis and the colchicine-binding site of tubulin in cancer. nih.govnih.gov
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the drug-likeness of new compounds at an early stage of development. nih.govmdpi.com These computational models can predict key pharmacokinetic properties, helping to identify candidates with favorable profiles for oral bioavailability and low toxicity. nih.gov The Prediction of Activity Spectra for Substances (PASS) is another valuable in silico tool that can forecast the likely biological activities of a compound based on its structure, aiding in the identification of new therapeutic applications. nih.gov
The synergistic use of these computational approaches provides a robust framework for the rational design of new pyrrole carboxamides with enhanced functionality.
| Computational Method | Purpose | Application in Pyrrole Carboxamide Research |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov | Identifying potential binding modes and affinities of pyrrole carboxamides to biological targets. |
| Molecular Dynamics Simulations | Simulates the time-dependent behavior of a molecular system. nih.gov | Assessing the stability of ligand-protein complexes and understanding dynamic interactions. |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicological properties. nih.govmdpi.com | Evaluating the drug-likeness of novel pyrrole carboxamides and identifying potential liabilities. |
| PASS (Prediction of Activity Spectra for Substances) | Predicts the biological activity spectrum of a compound based on its structural formula. nih.gov | Exploring potential new therapeutic applications for newly synthesized pyrrole carboxamides. |
Diversification of Emerging Chemical Applications and Technologies
The inherent versatility of the pyrrole carboxamide scaffold has led to its exploration in a wide array of applications, a trend that is expected to continue and expand in the future. The ability to readily modify the substitution pattern on the pyrrole ring and the carboxamide nitrogen allows for fine-tuning of the molecule's properties to suit specific needs.
In the realm of medicinal chemistry, pyrrole carboxamides are being investigated for a broad range of therapeutic uses. They have shown promise as antifungal agents by acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs) and ergosterol (B1671047) biosynthesis inhibitors. acs.org Their potential as antibacterial agents is also an active area of research. mdpi.com Furthermore, numerous studies have highlighted the cytotoxicity of pyrrole carboxamide derivatives against various cancer cell lines, with mechanisms of action that include tubulin inhibition and the inhibition of enzymes like EZH2. nih.govmdpi.comnih.govrsc.org The foundational role of this scaffold in the synthesis of biologically active natural products like the oroidin alkaloids further underscores its importance. rsc.org
Beyond medicine, pyrrole-based compounds are finding applications in materials science. For example, the related compound 1-(2-cyanoethyl)pyrrole has been demonstrated to be an effective electrolyte additive for improving the high-temperature performance of lithium-ion batteries. rsc.org Theoretical calculations have shown that the synergistic effect of the Lewis basic pyrrole ring and the cyano group contributes to the stabilization of the electrolyte. rsc.org This opens up a new avenue for the application of functionalized pyrroles in energy storage technologies.
The future will likely see the development of pyrrole carboxamides for an even wider range of applications, including as probes for chemical biology, components of advanced functional materials, and catalysts for organic synthesis.
| Application Area | Specific Use | Underlying Mechanism/Property |
| Agriculture | Antifungal agents. acs.org | Inhibition of succinate dehydrogenase and ergosterol biosynthesis. |
| Medicine | Antibacterial, anticancer agents. nih.govmdpi.comrsc.org | Diverse mechanisms including enzyme inhibition (e.g., EZH2) and disruption of cellular processes (e.g., tubulin polymerization). |
| Natural Product Synthesis | Key intermediates for complex molecules. rsc.org | Versatile scaffold for further chemical transformations. |
| Materials Science | Battery electrolyte additives. rsc.org | Stabilization of the electrolyte through interactions with decomposition products. |
Q & A
Q. What are the optimal synthetic routes for 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
- Synthetic Routes: The compound can be synthesized via cyanoethylation of pyrrole-2-carboxamide derivatives. A common approach involves nucleophilic substitution using acrylonitrile or cyanoethylation reagents under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Variables:
- Temperature: Elevated temperatures (80–100°C) accelerate reaction kinetics but may lead to side reactions like hydrolysis of the cyano group.
- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reagent solubility and reaction efficiency .
- Purification: Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures is critical for isolating high-purity products .
Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Single-crystal studies confirm the planarity of the pyrrole ring and spatial orientation of the cyanoethyl substituent, critical for understanding steric effects in downstream reactions .
Advanced Research Questions
Q. What computational tools are effective for predicting reaction pathways and optimizing synthetic protocols?
Methodological Answer:
- Retrosynthesis Tools: AI-driven platforms (e.g., ICReDD’s quantum chemical calculations) can predict feasible routes by analyzing bond dissociation energies and transition states .
- Density Functional Theory (DFT): Simulations assess the stability of intermediates, such as the carbocation formed during cyanoethylation, and identify energy barriers for side reactions .
- Example Workflow:
- Use PubChem’s molecular descriptors (e.g., SMILES, InChIKey) to model the compound.
- Apply reaction path search algorithms (e.g., Reaxys) to propose alternative pathways .
Q. How do substituent effects on the pyrrole ring influence bioactivity or material properties?
Methodological Answer:
- Electronic Effects: The electron-withdrawing cyanoethyl group reduces pyrrole ring electron density, altering reactivity in electrophilic substitution reactions (e.g., halogenation) .
- Biological Activity:
- Comparative Studies: Replace the cyanoethyl group with acetyl or formamide substituents (as in similar compounds) to assess changes in antimicrobial or enzyme inhibition profiles .
- Structure-Activity Relationships (SAR): Use molecular docking to evaluate interactions with target proteins (e.g., kinases) .
Q. How can contradictory data in synthesis yields or bioassay results be systematically addressed?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., solvent polarity, reagent stoichiometry) contributing to yield discrepancies .
- Case Study: If yields vary between 70% and 85% in similar protocols, analyze:
- Impurity Profiles: LC-MS to detect byproducts (e.g., hydrolyzed nitrile groups).
- Reagent Quality: Trace water in acrylonitrile may hydrolyze the nitrile to an amide .
- Bioassay Validation: Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
